molecular formula C14H18N2O2 B2547083 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol CAS No. 2175979-09-4

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol

Cat. No.: B2547083
CAS No.: 2175979-09-4
M. Wt: 246.31
InChI Key: IBYJUMQVSKMKEE-UHFFFAOYSA-N
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Description

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is a heterocyclic compound featuring an oxan-4-ol (tetrahydropyran-4-ol) core substituted with a 2-methyl-1H-1,3-benzodiazole moiety via a methylene linker. The hydroxyl group at the 4-position of the oxane ring enhances polarity, while the methyl group on the benzodiazole may influence lipophilicity and steric effects.

Properties

IUPAC Name

4-[(2-methylbenzimidazol-1-yl)methyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-15-12-4-2-3-5-13(12)16(11)10-14(17)6-8-18-9-7-14/h2-5,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYJUMQVSKMKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 2-methyl-1H-1,3-benzodiazole with an appropriate oxane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would likely include steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives .

Scientific Research Applications

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Substituent on Oxan-4-ol Key Features References
4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol C₁₂H₁₃N₃O₂ 2-methyl-1H-1,3-benzodiazol-1-ylmethyl Benzodiazole ring, methyl substituent, hydroxylated oxane
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (I) Not explicitly stated Benzoxadiazole-triazolylmethyl Benzoxadiazole (O/N heterocycle), triazole, hexanone chain
rac-(3R,4R)-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol C₉H₁₅N₃O₂ 4-bromo-1-methylpyrazol-5-yl, morpholin-4-yl Bromine substituent, morpholine ring (enhanced solubility), stereochemical complexity
4-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]-2,2-diphenylbutanenitrile C₂₇H₂₄N₄O 2-oxo-benzodiazolyl-piperidine Piperidine linker, diphenyl groups, nitrile functionality

Key Comparative Insights

Heterocyclic Substituents

  • Benzodiazole vs. Benzoxadiazole: The target compound’s benzodiazole group differs from the benzoxadiazole in ’s compound (I), where oxygen replaces one nitrogen atom.
  • Pyrazole and Morpholine Groups: The rac-(3R,4R)-derivative in and incorporates a brominated pyrazole and morpholine. The morpholine’s oxygen atom may improve aqueous solubility compared to the target compound’s benzodiazole, which is more aromatic and less polar.

Functional Group Impact

  • Hydroxyl Position: All compared compounds retain the oxan-4-ol hydroxyl group, suggesting shared solubility profiles or crystallinity challenges. and note 95% purity for analogs, possibly indicating common synthetic limitations for this class .
  • Linker Variations : The target compound uses a methylene linker, whereas ’s metabolite employs a piperidine group. The piperidine’s bulk and basicity could enhance metabolic stability but reduce membrane permeability compared to the simpler methylene bridge .

Pharmacological and Metabolic Considerations

  • The diphenylbutanenitrile metabolite in demonstrates how benzodiazole derivatives may interact with biological systems via piperidine-mediated targeting. The target compound’s methyl group might favor passive diffusion across membranes due to increased lipophilicity .

Biological Activity

4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol, with the CAS number 2175979-09-4, is a chemical compound characterized by its unique structural features combining a benzodiazole moiety with a tetrahydropyran (oxane) ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of this compound is C14H18N2O2, with a molecular weight of 246.31 g/mol. The IUPAC name is 4-((2-methyl-1H-benzodiazol-1-yl)methyl)tetrahydro-2H-pyran-4-ol, indicating the presence of both nitrogen-containing heterocycles and alcohol functional groups which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzodiazole component is known to modulate enzyme activity and receptor interactions, potentially influencing pathways such as:

  • Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway : This pathway plays a critical role in cell growth and proliferation. Compounds similar to this compound have shown efficacy in inhibiting tumor growth by targeting this pathway .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : Preclinical studies indicate that derivatives of benzodiazole compounds exhibit antitumor properties by inhibiting the PI3K/AKT/mTOR signaling pathway . The specific activity of this compound in this context remains to be fully elucidated.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to its structural features that allow it to bind effectively to active sites . This property can be leveraged in drug design for conditions requiring enzyme modulation.
  • Neuroprotective Effects : Similar benzodiazole derivatives have been studied for neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a study exploring novel benzodiazole derivatives, compounds structurally related to this compound demonstrated significant growth inhibition in mouse xenograft models. These findings support the hypothesis that modifications in the benzodiazole structure can enhance antitumor activity through increased binding affinity to target proteins involved in tumor progression .

Case Study 2: Neuroprotective Properties

Another investigation into benzodiazole compounds revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. The study emphasized the importance of the oxane ring in enhancing solubility and bioavailability, which are critical factors for achieving therapeutic concentrations in vivo .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, a comparison with similar compounds is presented below:

Compound NameStructure TypeBiological ActivityNotes
Telmisartan BenzodiazoleAntihypertensiveShares structural features but primarily targets cardiovascular conditions.
GDC0032 BenzoxazepinAntitumorAdvanced to clinical trials; targets PI3K pathway similar to proposed action of 4-[...].
Aldumastat BenzothiazoleADAMTS inhibitorFocuses on inflammatory conditions; demonstrates diverse biological potentials across structures.

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